molecular formula C24H18FNO7 B5312695 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate

Cat. No. B5312695
M. Wt: 451.4 g/mol
InChI Key: ZDBSFGAAMPNFHR-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate, commonly known as DAF-FM, is a fluorescent probe that is widely used in scientific research. This molecule is a derivative of benzoic acid and is used to detect nitric oxide (NO) in biological systems.

Mechanism of Action

The mechanism of action of DAF-FM involves the reaction of the molecule with 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate to form a fluorescent product. The reaction between DAF-FM and 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate is facilitated by a copper-containing protein called Cu(I)-DAF-FM. The Cu(I)-DAF-FM complex catalyzes the reaction between DAF-FM and 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate, resulting in the formation of a fluorescent product that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
The use of DAF-FM has led to significant advances in our understanding of the biochemical and physiological effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate. DAF-FM has been used to study the effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate on various biological processes, including vasodilation, neurotransmission, and immune response. DAF-FM has also been used to study the role of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DAF-FM is its high sensitivity and specificity for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. DAF-FM is also relatively easy to use and can be used in live cells and tissues. However, DAF-FM has some limitations, including its susceptibility to photobleaching and its potential for interference from other fluorescent probes.

Future Directions

There are several future directions for the use of DAF-FM in scientific research. One potential area of research is the development of new fluorescent probes that are more specific and sensitive for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. Another potential area of research is the use of DAF-FM in the development of new therapies for diseases that are associated with 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate dysregulation. Finally, the use of DAF-FM in combination with other fluorescent probes may lead to new insights into the complex interactions between 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate and other signaling molecules in biological systems.
Conclusion:
In conclusion, DAF-FM is a widely used fluorescent probe that is used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in biological systems. The synthesis of DAF-FM is relatively simple, and the molecule has high sensitivity and specificity for 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate detection. DAF-FM has led to significant advances in our understanding of the biochemical and physiological effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate and has several potential future directions for scientific research.

Synthesis Methods

The synthesis of DAF-FM involves the condensation of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenol with 4-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution and subsequent elimination to form the final product. The synthesis of DAF-FM is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

DAF-FM is a widely used fluorescent probe in scientific research. It is primarily used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in biological systems. 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. DAF-FM is used to detect 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate in live cells and tissues and is often used in conjunction with other fluorescent probes to study the effects of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-nitrobenzoate on various biological processes.

properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO7/c1-31-22-11-4-15(13-23(22)32-2)3-10-20(27)19-14-17(25)7-12-21(19)33-24(28)16-5-8-18(9-6-16)26(29)30/h3-14H,1-2H3/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBSFGAAMPNFHR-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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